5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-11-5-8-15(24-11)25(21,22)18-12-6-7-14-13(9-12)19(4)16(20)17(2,3)10-23-14/h5-9,18H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKTUOKXDGWIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydrobenzo[b][1,4]oxazepine moiety can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Table 1: Comparison of Core Structures and Substituents
Key Observations:
- The triazine core in sulfonylureas () is structurally distinct but shares functional group similarities (sulfonamide) .
- Substituents: The target compound’s methyl and oxo groups may enhance steric hindrance and hydrogen-bonding capacity compared to the alkyl-substituted thiazepines, which prioritize lipophilicity .
Functional Group Analysis: Sulfonamide vs. Sulfonylurea
The sulfonamide group in the target compound differs from the sulfonylurea herbicides () by lacking a urea linkage. This distinction impacts bioactivity: sulfonylureas inhibit plant-specific enzymes, whereas sulfonamides are more commonly associated with antibacterial or carbonic anhydrase inhibitory activity. The thiophene ring in the target compound may further modulate electronic effects, enhancing binding to hydrophobic pockets in target proteins .
Biological Activity
5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 359.46 g/mol
- Key Functional Groups :
- Sulfonamide group
- Tetrahydrobenzo[b][1,4]oxazepine core
- Thiophene ring
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains and fungi:
- Minimum Inhibitory Concentration (MIC) values indicate potent activity:
- Against Pseudomonas aeruginosa: MIC = 0.21 µM
- Against Escherichia coli: MIC = 0.21 µM
- Against Candida albicans: MIC = 0.83 µM
The compound exhibits selective action against Gram-positive bacteria such as Micrococcus luteus and shows moderate activity against certain Gram-negative strains like Citrobacter freundii and Achromobacter xylosoxidans .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on HaCat (human epidermal keratinocytes) and BALB/c 3T3 (murine fibroblasts) cell lines revealed that the compound has a lower toxicity profile compared to conventional antibiotics. The IC₅₀ values suggest that while it is effective against pathogens, it maintains a degree of safety for normal human cells .
The biological activity of the compound is attributed to its ability to inhibit key bacterial enzymes:
- MurD : Involved in bacterial cell wall synthesis.
- DNA Gyrase : Essential for DNA replication.
Molecular docking studies indicate that the compound binds effectively to these targets with favorable binding energies comparable to established antibiotics such as ciprofloxacin .
Binding Interactions
The docking studies revealed critical interactions:
- Three hydrogen bonds with residues SER1084, ASP437, and GLY459 in DNA gyrase.
- Pi-Pi stacking interactions with nucleotides stabilizing the binding.
These interactions are crucial for its antibacterial efficacy and suggest a mechanism similar to that of quinolone antibiotics .
Case Studies and Research Findings
A study conducted by researchers evaluated various derivatives of the compound and found that modifications in the structure could enhance biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide, and how are yields optimized?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors to form the oxazepine core, followed by sulfonamide coupling. Temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) must be tightly controlled to minimize side reactions. Catalysts like triethylamine or DMAP are often used to enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%). Yield optimization may require iterative adjustments of solvent polarity (e.g., DMF or THF) and reaction time .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxazepine ring and sulfonamide linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonamide (S=O). X-ray crystallography, though less common, provides definitive stereochemical data .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Structural analogs exhibit enzyme inhibition (e.g., kinases, proteases) and antimicrobial activity. For this compound, in vitro assays using recombinant enzymes or cell lines (e.g., cancer or bacterial models) are recommended to evaluate target specificity. Preliminary data may align with benzoxazepine derivatives showing IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Answer : Discrepancies in SAR often arise from substituent effects (e.g., methyl vs. ethyl groups) or stereochemistry. Computational modeling (e.g., molecular docking or DFT calculations) can predict binding affinities to targets like kinase ATP pockets. Pair this with experimental validation using mutagenesis or isotopic labeling to isolate critical interactions. Comparative tables of analogs (e.g., substitution patterns vs. IC₅₀) help identify trends .
Q. What experimental strategies are effective for elucidating the mechanism of action?
- Answer : Use a combination of:
- Biochemical assays : Enzyme kinetics (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive).
- Cellular studies : siRNA knockdown or CRISPR-edited cell lines to confirm target dependency.
- Omics approaches : Transcriptomics/proteomics to identify downstream pathways.
- Molecular dynamics simulations : To study conformational changes in target proteins upon binding .
Q. How can researchers assess ADMET properties when physical data (e.g., solubility, logP) are unavailable?
- Answer : Employ predictive tools:
- In silico models : SwissADME or pkCSM for solubility, permeability, and cytochrome P450 interactions.
- In vitro assays : Caco-2 cells for permeability, microsomal stability tests for metabolic clearance.
- Provisional measurements : Shake-flask method for solubility in PBS or simulated biological fluids. Correlate results with structurally similar benzoxazepines (e.g., logP ~2.5–3.5) .
Q. What methodologies address low reproducibility in synthetic protocols for this compound?
- Answer : Standardize protocols using:
- Quality-controlled reagents : Ensure anhydrous conditions for moisture-sensitive steps.
- Process analytical technology (PAT) : In-line NMR or FTIR to monitor reaction progress.
- Design of experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry).
- Cross-lab validation : Collaborate with independent labs to verify yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
